Fludrocortisone-21-Acetate-D6 (major)
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Overview
Description
[1,1-Dideuterio-2-oxo-2-[(9R,10S,11S,13S,17R)-2,2,6,6-tetradeuterio-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]ph] is a deuterated form of dexamethasone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressant properties . This compound is particularly significant in research due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies .
Preparation Methods
The synthesis of [1,1-Dideuterio-2-oxo-2-[(9R,10S,11S,13S,17R)-2,2,6,6-tetradeuterio-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]ph] involves multiple steps, starting from the parent compound dexamethasone . The deuteration process typically involves the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert ketones to alcohols using reducing agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[1,1-Dideuterio-2-oxo-2-[(9R,10S,11S,13S,17R)-2,2,6,6-tetradeuterio-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]ph] is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of this compound involves binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses . The deuterium atoms enhance the stability of the molecule, potentially altering its metabolic pathways and prolonging its effects . Molecular targets include various cytokines and enzymes involved in the inflammatory process .
Comparison with Similar Compounds
Similar compounds include other deuterated glucocorticoids like deuterated betamethasone and deuterated prednisolone . Compared to these, [1,1-Dideuterio-2-oxo-2-[(9R,10S,11S,13S,17R)-2,2,6,6-tetradeuterio-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]ph] offers unique advantages in terms of stability and tracking in research applications .
Properties
Molecular Formula |
C23H31FO6 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[1,1-dideuterio-2-oxo-2-[(9R,10S,11S,13S,17R)-2,2,6,6-tetradeuterio-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16?,17?,18-,20-,21-,22-,23-/m0/s1/i4D2,6D2,12D2 |
InChI Key |
SYWHXTATXSMDSB-QHOPKODHSA-N |
Isomeric SMILES |
[2H]C1(CC2C3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C(C4)([2H])[2H])C)F)O)C)(C(=O)C([2H])([2H])OC(=O)C)O)[2H] |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
Origin of Product |
United States |
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